molecular formula C13H16FNO B6897696 N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide

N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide

Cat. No.: B6897696
M. Wt: 221.27 g/mol
InChI Key: PRFYHEAVJXWUSS-UHFFFAOYSA-N
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Description

N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide is a chemical compound characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a methylacetamide group

Properties

IUPAC Name

N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-9(16)15(2)13(10-3-4-10)11-5-7-12(14)8-6-11/h5-8,10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFYHEAVJXWUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C(C1CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide typically involves the reaction of cyclopropylmethylamine with 4-fluorobenzyl chloride, followed by acetylation with acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: Similar structure with a hydroxy group instead of a cyclopropyl group.

    N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide: Similar structure with an isopropyl group instead of a cyclopropyl group.

    N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide: Similar structure with a methylethyl group instead of a cyclopropyl group.

Uniqueness

N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylacetamide is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties to the molecule

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